molecular formula C21H26O7 B1249739 Strobilurin N

Strobilurin N

Cat. No. B1249739
M. Wt: 390.4 g/mol
InChI Key: FIRRDOFYJKCCBI-LXKPKWINSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Strobilurin N is a natural product found in Mycena crocata with data available.

Scientific Research Applications

Fungicidal Properties and Agricultural Applications

Strobilurins, including Strobilurin N, are renowned for their significant contributions to managing fungal diseases across a wide range of crops. These fungicides have been pivotal in enhancing agricultural productivity by providing robust protection against a spectrum of fungal pathogens. The invention of strobilurins was inspired by naturally occurring fungicidal compounds, leading to the development of synthetic analogs that offer superior disease control in agriculture. Their mode of action primarily involves inhibiting mitochondrial respiration in fungi, thereby preventing fungal growth and disease proliferation (Bartlett et al., 2002).

Impact on Plant Physiology

Beyond their antifungal effects, strobilurins have been observed to influence plant physiology positively. Studies have demonstrated that these fungicides can enhance water use efficiency, delay leaf senescence, and improve yield and fruit quality in various crops. For instance, the application of strobilurin fungicides in grapevines under Mediterranean climate conditions did not significantly alter stomatal conductance or water potential but was associated with a transient increase in abscisic acid concentration, suggesting subtle effects on plant water relations and potential yield benefits (Diaz-Espejo et al., 2012). Similarly, strobilurins have been shown to promote growth in Arabidopsis by increasing cell number and inducing genes related to redox homeostasis and iron metabolism (Van Dingenen et al., 2017).

Sustainable Agriculture and Environmental Considerations

The role of strobilurins in sustainable agriculture is multifaceted, involving not only the enhancement of crop health and productivity but also considerations regarding environmental impact and resistance management. The widespread use of strobilurins necessitates ongoing research into their degradation in the environment, the risk of developing resistant fungal strains, and strategies for mitigating such risks. For example, studies have highlighted the emergence of strobilurin resistance in pathogens like the cucurbit powdery mildew fungus, underscoring the importance of integrated pest management practices to sustain the efficacy of these fungicides (McGrath & Shishkoff, 2003).

properties

Molecular Formula

C21H26O7

Molecular Weight

390.4 g/mol

IUPAC Name

methyl (2E,3Z,5E)-6-[3-hydroxy-3-(2-hydroxypropan-2-yl)-2H-1,4-benzodioxin-6-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate

InChI

InChI=1S/C21H26O7/c1-14(16(12-25-4)19(22)26-5)7-6-8-15-9-10-17-18(11-15)28-21(24,13-27-17)20(2,3)23/h6-12,23-24H,13H2,1-5H3/b8-6+,14-7-,16-12+

InChI Key

FIRRDOFYJKCCBI-LXKPKWINSA-N

Isomeric SMILES

C/C(=C/C=C/C1=CC2=C(C=C1)OCC(O2)(C(C)(C)O)O)/C(=C\OC)/C(=O)OC

Canonical SMILES

CC(=CC=CC1=CC2=C(C=C1)OCC(O2)(C(C)(C)O)O)C(=COC)C(=O)OC

synonyms

strobilurin N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Strobilurin N
Reactant of Route 2
Reactant of Route 2
Strobilurin N
Reactant of Route 3
Reactant of Route 3
Strobilurin N
Reactant of Route 4
Reactant of Route 4
Strobilurin N
Reactant of Route 5
Reactant of Route 5
Strobilurin N
Reactant of Route 6
Reactant of Route 6
Strobilurin N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.